molecular formula C16H14O B12899007 (Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran

(Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran

Cat. No.: B12899007
M. Wt: 222.28 g/mol
InChI Key: MTBDYWJTSHGIKJ-PFONDFGASA-N
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Description

(Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran is an organic compound that features a unique structure combining acenaphthylene and tetrahydrofuran moieties Acenaphthylene is a polycyclic aromatic hydrocarbon, while tetrahydrofuran is a heterocyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran typically involves the reaction of acenaphthylene derivatives with tetrahydrofuran under specific conditions. One common method involves the use of a base to deprotonate the acenaphthylene derivative, followed by nucleophilic addition to the tetrahydrofuran ring. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acenaphthylene: A polycyclic aromatic hydrocarbon with similar structural features.

    Tetrahydrofuran: A heterocyclic ether that shares the tetrahydrofuran moiety.

    Naphthalene: Another polycyclic aromatic hydrocarbon with structural similarities to acenaphthylene.

Uniqueness

(Z)-2-(Acenaphthylen-1(2H)-ylidene)tetrahydrofuran is unique due to its combination of acenaphthylene and tetrahydrofuran moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics .

Properties

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

(2Z)-2-(2H-acenaphthylen-1-ylidene)oxolane

InChI

InChI=1S/C16H14O/c1-4-11-5-2-7-13-14(15-8-3-9-17-15)10-12(6-1)16(11)13/h1-2,4-7H,3,8-10H2/b15-14-

InChI Key

MTBDYWJTSHGIKJ-PFONDFGASA-N

Isomeric SMILES

C1C/C(=C/2\CC3=CC=CC4=C3C2=CC=C4)/OC1

Canonical SMILES

C1CC(=C2CC3=CC=CC4=C3C2=CC=C4)OC1

Origin of Product

United States

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